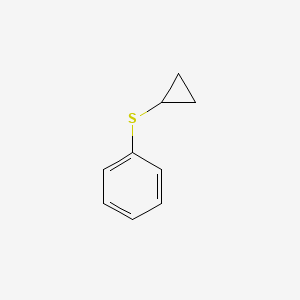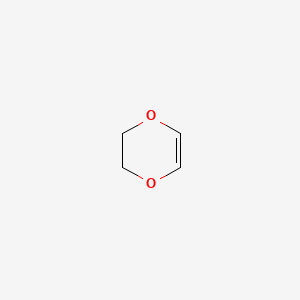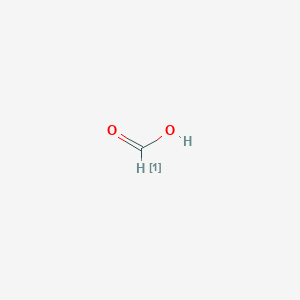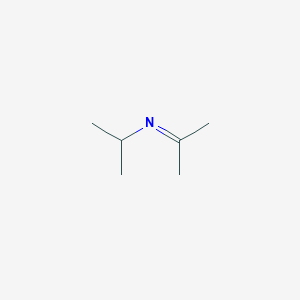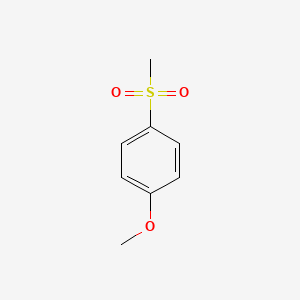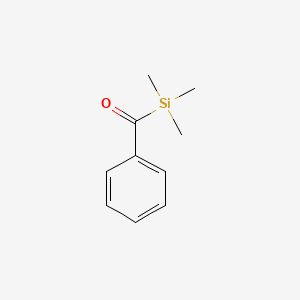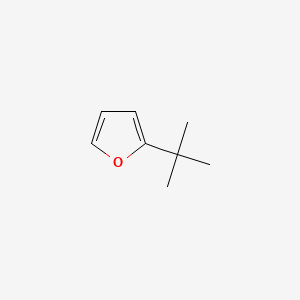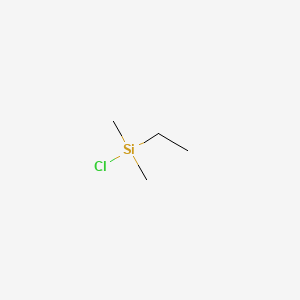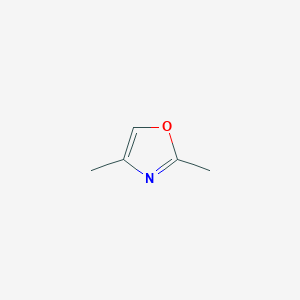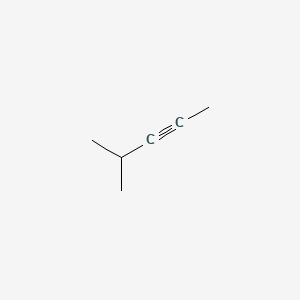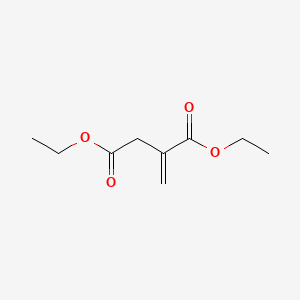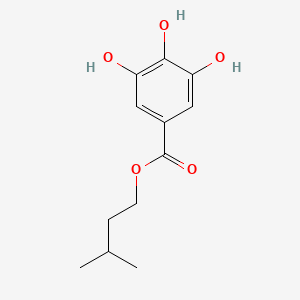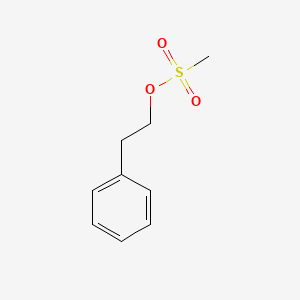
Phenethyl methanesulfonate
Vue d'ensemble
Description
Phenethyl methanesulfonate is a chemical compound with the molecular formula C9H12O3S . It has a molecular weight of 200.26 .
Synthesis Analysis
Phenethyl methanesulfonate can be synthesized through a series of reactions. In one method, the corresponding alcohol is reacted with triethylamine in dichloromethane at 0 - 20℃ for 3 hours under an inert atmosphere . Another method involves a three-step strategy that produces a panel of four fentanyls in excellent yields (73–78%) along with their more commonly encountered hydrochloride and citric acid salts .Molecular Structure Analysis
The InChI code for Phenethyl methanesulfonate is 1S/C9H12O3S/c1-13(10,11)12-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 . This indicates that the compound consists of 9 carbon atoms, 12 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
Phenethyl methanesulfonate is a liquid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 358.1±21.0 °C at 760 mmHg, and a flash point of 170.4±22.1 °C . It also has a molar refractivity of 51.2±0.4 cm3 .Applications De Recherche Scientifique
Microbial Metabolism
Phenethyl methanesulfonate, as a methanesulfonate derivative, is related to microbial metabolism processes. Methanesulfonic acid, a closely related compound, is used by various aerobic bacteria as a sulfur source for growth. These bacteria, including strains of Hyphomicrobium and Methylobacterium, can utilize it as a carbon and energy substrate. This process starts with the cleavage catalyzed by methanesulfonate monooxygenase (Kelly & Murrell, 1999).
Catalyst in Production Processes
Methanesulfonic acid (MSA), which shares a similar sulfonate group with phenethyl methanesulfonate, has been used as a catalyst in the production of linear alkylbenzenes and in the desulfurization of gasoline. This method is environmentally benign, as MSA is biodegradable and can be recycled multiple times (Luong et al., 2004); (Wu et al., 2013).
Environmental and Atmospheric Impacts
Methanesulfonate, an important derivative in this chemical family, significantly influences the cloud condensation nucleation activity of sea salt aerosol. Its presence in the atmosphere, due to its hygroscopic properties, may have minor impacts on the cloud condensation nucleation activity of marine aerosol (Tang et al., 2019). Additionally, the chemical transformation of methanesulfonic acid through heterogeneous OH oxidation in the atmosphere has been studied, providing insights into atmospheric chemistry (Kwong et al., 2018).
Analytical Chemistry Applications
In analytical chemistry, methanesulfonic acid has been used in methods for determining potentially genotoxic impurities such as methyl methanesulfonate and ethyl methanesulfonate in pharmaceuticals. This highlights its importance in ensuring drug safety and purity (Zhou et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
2-phenylethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-13(10,11)12-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLPKLKVZDQOFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173844 | |
| Record name | Methanesulfonic acid, 2-phenylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenethyl methanesulfonate | |
CAS RN |
20020-27-3 | |
| Record name | Methanesulfonic acid, 2-phenylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20020-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonic acid, 2-phenylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020020273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid, 2-phenylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

